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Introduction
2-Ethylisonicotinamide (C₈H₁₀N₂O, Mol. Wt.: 150.18 g/mol ) is a heterocyclic aromatic amide

of significant interest within pharmaceutical development and chemical analysis.[1][2] It is

recognized as a key metabolite and impurity of Ethionamide, a second-line antitubercular drug.

[2] Consequently, its unambiguous identification and characterization are critical for quality

control, metabolic studies, and regulatory compliance. This guide provides an in-depth analysis

of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy,

and Nuclear Magnetic Resonance (NMR) Spectroscopy—used for the definitive structural

elucidation of this compound. The methodologies and interpretations presented herein are

grounded in established principles to ensure scientific rigor and trustworthiness for researchers

and drug development professionals.

Below is the chemical structure of 2-Ethylisonicotinamide, which forms the basis for all

subsequent spectroscopic interpretation.

Caption: Chemical structure of 2-Ethylisonicotinamide.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis
Mass spectrometry is the foundational technique for determining the molecular weight and

obtaining structural information through controlled fragmentation. For a molecule like 2-
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Ethylisonicotinamide, both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron

Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray

Ionization (ESI) are effective.

Expertise & Experience: Choosing the Right Ionization
Electron Ionization (EI): This hard ionization technique is ideal for generating a reproducible

fragmentation pattern, creating a "fingerprint" spectrum that can be compared against

spectral libraries like NIST.[1] It is particularly useful for identifying known compounds and

elucidating the structure of new ones by piecing together the fragments.

Electrospray Ionization (ESI): This soft ionization technique is preferred for its ability to

generate intact protonated molecules, [M+H]⁺, providing a clear confirmation of the

molecular weight.[3][4] It is less prone to in-source fragmentation, making it invaluable for

quantitative studies and for analyzing thermally labile compounds.

Experimental Protocol: GC-MS (EI) Analysis
Sample Preparation: Dissolve approximately 1 mg of 2-Ethylisonicotinamide in 1 mL of a

volatile solvent such as methanol or ethyl acetate.

Injection: Inject 1 µL of the solution into the GC-MS system.

Chromatographic Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a

temperature gradient (e.g., starting at 100°C, ramping to 250°C at 10°C/min) to ensure

separation from any impurities. Helium is used as the carrier gas.

Ionization: The eluted compound enters the EI source, where it is bombarded with 70 eV

electrons.

Mass Analysis: The resulting ions are separated by a quadrupole or time-of-flight (TOF)

analyzer across a mass range of m/z 40-400.

Data Presentation: Interpretation of the Mass Spectrum
The mass spectrum of 2-Ethylisonicotinamide provides clear evidence for its molecular

formula, C₈H₁₀N₂O.
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m/z (Mass-to-

Charge Ratio)

Proposed Fragment

Ion

Structural

Component Lost
Significance

150 [M]⁺ None

Molecular Ion:

Confirms the

molecular weight of

150.18 Da.[1]

149 [M-H]⁺ H•
Loss of a hydrogen

radical.[1]

134 [M-NH₂]⁺ •NH₂

Loss of the amino

radical from the amide

group.

122 [M-C₂H₄]⁺
Ethene (from ethyl

group)

Likely via McLafferty

rearrangement.

106 [M-CONH₂]⁺ •CONH₂

Loss of the entire

carboxamide group

radical, indicating the

core pyridine

structure.

78 [C₅H₄N]⁺ C₂H₅, CONH₂
Pyridine ring

fragment.

Mandatory Visualization: Key Fragmentation Pathways
The following diagram illustrates the primary fragmentation events for 2-Ethylisonicotinamide
under Electron Ionization.
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Caption: Proposed EI-MS fragmentation of 2-Ethylisonicotinamide.

Infrared (IR) Spectroscopy: Functional Group
Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups

present in a molecule. The spectrum arises from the absorption of infrared radiation at

frequencies corresponding to the molecule's vibrational modes.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
ATR has become the standard for its simplicity and minimal sample preparation.

Background Scan: Record a background spectrum of the clean, empty ATR crystal (typically

diamond or germanium) to subtract atmospheric (H₂O, CO₂) and instrumental contributions.

[5]
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Sample Application: Place a small amount of solid 2-Ethylisonicotinamide powder directly

onto the ATR crystal.

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the

crystal.

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands
The IR spectrum of 2-Ethylisonicotinamide will display characteristic absorptions confirming

its key structural features.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

Authoritative

Grounding &

Interpretation

3400–3250 (two

bands)
N-H Stretch

Primary Amide (-

CONH₂)

The presence of two

bands in this region is

characteristic of the

symmetric and

asymmetric stretching

of a primary amide.[6]

3100–3000 C-H Aromatic Stretch Pyridine Ring

Absorptions at

wavenumbers >3000

cm⁻¹ are indicative of

C-H bonds where the

carbon is sp²

hybridized.[5]

3000–2850 C-H Aliphatic Stretch
Ethyl Group (-

CH₂CH₃)

Absorptions at

wavenumbers <3000

cm⁻¹ are

characteristic of C-H

bonds on sp³

hybridized carbons.[5]

~1670 C=O Stretch (Amide I) Primary Amide

This is a very strong

and sharp absorption,

one of the most

prominent features of

the spectrum,

confirming the

carbonyl group.[6]

~1600 N-H Bend (Amide II) Primary Amide

This band results from

the bending vibration

of the N-H bond in the

amide.

1600–1450 C=C and C=N Stretch Pyridine Ring Multiple bands in this

region are
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characteristic of

aromatic ring

vibrations.

900–675
C-H Out-of-Plane

Bend
Aromatic Ring

The specific pattern of

these bands can

provide information

about the substitution

pattern on the pyridine

ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Definitive Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms

in a molecule. ¹H NMR provides information on the hydrogen environment and connectivity,

while ¹³C NMR maps the carbon skeleton.

Experimental Protocol: NMR Sample Preparation and
Acquisition
A self-validating protocol ensures data integrity.

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, such

as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often

preferred for amides as it slows the exchange of amide protons, resulting in sharper signals.

Sample Preparation: Accurately weigh ~5-10 mg of 2-Ethylisonicotinamide and dissolve it

in ~0.6 mL of the chosen deuterated solvent in a clean NMR tube.

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as a reference standard

(δ 0.00 ppm).

Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard

parameters include a 90° pulse, a 2-second relaxation delay, and 16 scans.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to produce

singlets for all carbon atoms. Due to the lower natural abundance of ¹³C, more scans (e.g.,

1024) are required.[7]

Data Presentation: ¹H NMR Spectral Data (Predicted, 400
MHz, DMSO-d₆)
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Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment

Expert

Rationale

~8.6 Doublet (d) 1H H-6

The proton

adjacent to the

ring nitrogen is

the most

deshielded

aromatic proton.

~7.8
Singlet (s) or

narrow doublet
1H H-3

This proton has

no adjacent

proton

neighbors,

leading to a

singlet or a very

small long-range

coupling.

~7.7 Doublet (d) 1H H-5

Coupled to H-6,

this proton

appears

downfield due to

the electron-

withdrawing

nature of the

amide group.

~8.0, ~7.5
Broad Singlets

(br s)
2H -CONH₂

Amide protons

are often broad

due to

quadrupole

effects and

chemical

exchange. Their

chemical shift is

highly dependent

on concentration

and temperature.
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~2.8 Quartet (q) 2H -CH₂-

The methylene

protons are

adjacent to three

methyl protons,

resulting in a

quartet (n+1

rule).

~1.2 Triplet (t) 3H -CH₃

The methyl

protons are

adjacent to two

methylene

protons, resulting

in a triplet.

Data Presentation: ¹³C NMR Spectral Data (Predicted,
100 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Expert Rationale

~166 C=O

The carbonyl carbon of the

amide is highly deshielded and

appears significantly

downfield.[8]

~155 C-2

The carbon atom bearing the

ethyl group is deshielded by its

position on the aromatic ring.

~150 C-6
The carbon adjacent to the

nitrogen is strongly deshielded.

~140 C-4
The carbon atom attached to

the amide group.

~122 C-5 Aromatic CH carbon.

~120 C-3

Aromatic CH carbon, typically

the most shielded of the ring

carbons.

~25 -CH₂- Aliphatic sp³ carbon.

~14 -CH₃
Aliphatic sp³ carbon, typically

appearing furthest upfield.

Mandatory Visualization: Spectroscopic Analysis
Workflow
This diagram outlines the logical flow for a comprehensive structural analysis.
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Structural Elucidation Workflow

2-Ethylisonicotinamide Sample

MS Analysis
(Molecular Weight & Formula)

IR Analysis
(Functional Groups)
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(C-H Framework)

Integrated Data Interpretation

¹H NMR
(Proton Environment)

¹³C NMR
(Carbon Skeleton)

Final Structure Confirmed

Click to download full resolution via product page

Caption: A validated workflow for spectroscopic characterization.

Conclusion
The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic

Resonance Spectroscopy provides a complete and unambiguous structural characterization of

2-Ethylisonicotinamide. MS confirms the molecular weight and elemental composition. IR

identifies the essential primary amide, aromatic, and aliphatic functional groups. Finally, ¹H and

¹³C NMR provide a detailed map of the proton and carbon frameworks, confirming the precise

substitution pattern and connectivity. This multi-technique approach forms a robust and self-

validating system for the identification and quality assessment of this important molecule in

research and pharmaceutical settings.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b143562?utm_src=pdf-body-img
https://www.benchchem.com/product/b143562?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
National Center for Biotechnology Information (2024). PubChem Compound Summary for

CID 76905, 2-Ethylisonicotinamide. Available at: [Link]

PubChemLite (2025). 2-ethylisonicotinamide (C8H10N2O). Université du Luxembourg.

Available at: [Link]

National Center for Biotechnology Information (2024). PubChem Compound Summary for

CID 3036240, 2-Ethylthioisonicotinamide monohydrochloride. Available at: [Link]

ResearchGate (n.d.). 13C-NMR spectrum of (4). In: STRUCTURAL NMR ANALYSIS OF

TRIAZOLIC COMPOUNDS DERIVED FROM ISONICOTINIC ACID. Available at: [Link]

National Center for Biotechnology Information (2024). PubChem Compound Summary for

CID 14393052, 2-Ethylnicotinamide. Available at: [Link]

Pharmaffiliates (n.d.). 2-Ethyl Isonicotinamide. CAS No: 3376-95-2. Available at: [Link]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra. In

Spectrometric Identification of Organic Compounds, 7th ed. Wiley. Available at: [Link]

ContaminantDB (n.d.). 1H NMR Spectrum (CHEM022801). Available at: [Link]

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Available at:

[Link]

Agilent Technologies (n.d.). Interpretation of 2D NMR Spectra. Available at: [Link]

NIST (n.d.). Ethionamide. In NIST Chemistry WebBook. National Institute of Standards and

Technology. Available at: [Link]

Smyth, W. F. (2014). The Characterisation of Synthetic and Natural Products of Low

Molecular Mass by ESI-MSn. RUIdeRA. Available at: [Link]

Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. Organic Chemistry

Data. ACS Division of Organic Chemistry. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b143562?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethylisonicotinamide
https://www.benchchem.com/product/b143562?utm_src=pdf-body
https://pubchemlite.chem-space.com/compound/CID76905
https://pubchem.ncbi.nlm.nih.gov/compound/3036240
https://www.researchgate.net/figure/13-C-NMR-spectrum-of-4_fig4_270509930
https://pubchem.ncbi.nlm.nih.gov/compound/14393052
https://www.pharmaffiliates.com/en/2-ethyl-isonicotinamide
https://www.xyzan.com/images/reference_spectra.pdf
https://contaminantdb.ca/spectra/nmr_one_d/3540
https://www.colorado.edu/lab/organic/sites/default/files/attached-files/irchart.pdf
https://www.agilent.com/cs/library/applications/5991-5861EN.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C536334&Mask=200
https://ruidera.uclm.es/xmlui/bitstream/handle/10578/5021/The%20Characterisation%20of%20Synthetic%20and%20Natural%20Products.pdf
https://www.organicdivision.org/oc/data/nmr-spectroscopy/13c-nmr-chemical-shifts/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UCLA Chemistry & Biochemistry (n.d.). IR Chart. Available at: [Link]

U.S. Food and Drug Administration (2021). EVALI Vaping Liquids Part 2: Mass Spectrometric

Identification of Diluents and Additives. Available at: [Link]

Barros, H. et al. (2025). Theoretical and experimental study of the infrared spectrum of

isonicotinamide. ResearchGate. Available at: [Link]

Biological Magnetic Resonance Bank (n.d.). bmse000281 Nicotinamide. Available at: [Link]

Fourmentin, S. et al. (2023). Spectroscopic Identification of Carbamate Formation and

Synergistic Binding in Amide–CO2® Complexes. Journal of the American Chemical Society.

Available at: [Link]

Chem Help ASAP (2023). Interpretation of two sample infrared spectra. YouTube. Available

at: [Link]

National Institutes of Health (2022). Spectral trends in GC-EI-MS data obtained from the

SWGDRUG mass spectral library and literature: A resource for the identification of unknown

compounds. Forensic Chemistry. Available at: [Link]

AI Chat Physics UCLA (n.d.). Spectroscopic Identification Of Organic Compounds. Available

at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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